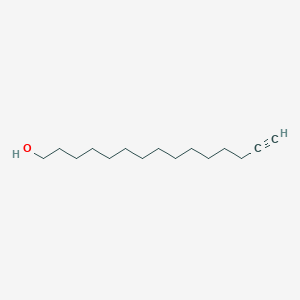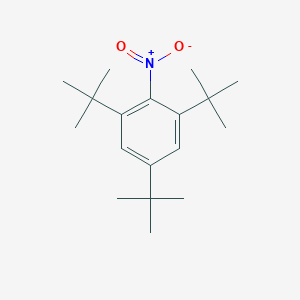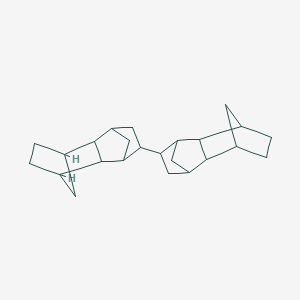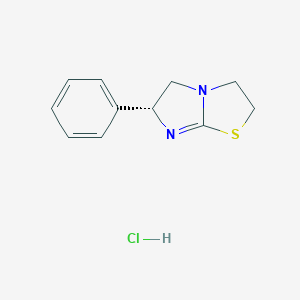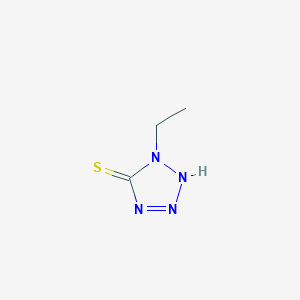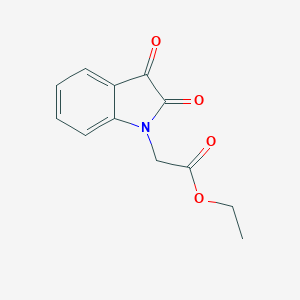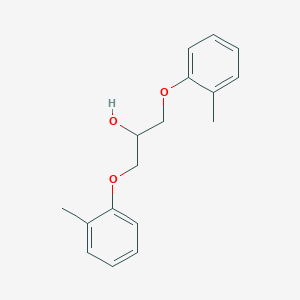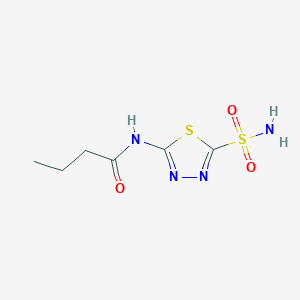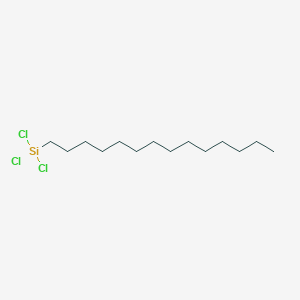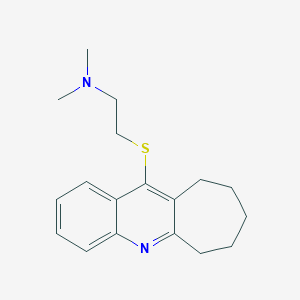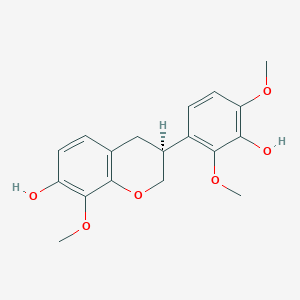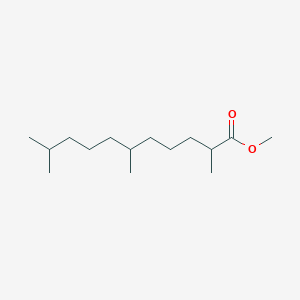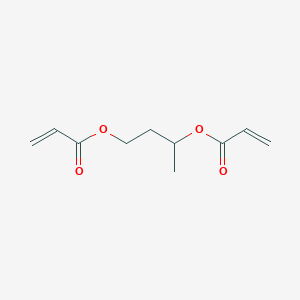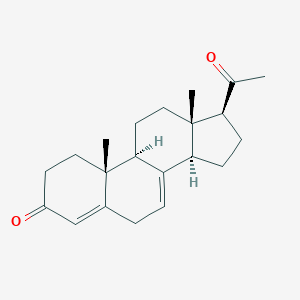
Pregna-4,7-diene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregna-4,7-diene-3,20-dione, also known as pregnadienedione, is a steroid hormone that plays a crucial role in various physiological processes in the human body. It is synthesized from cholesterol in the adrenal gland and is a precursor to several other hormones, including cortisol, aldosterone, and testosterone.
Wirkmechanismus
The mechanism of action of Pregna-4,7-diene-3,20-dioneione involves binding to the glucocorticoid receptor, a nuclear receptor that regulates gene expression. Upon binding, the receptor undergoes conformational changes that allow it to translocate to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs). This binding leads to the activation or repression of target genes, resulting in a wide range of physiological effects.
Biochemische Und Physiologische Effekte
Pregna-4,7-diene-3,20-dione has numerous biochemical and physiological effects. It plays a crucial role in the regulation of the HPA axis, which is responsible for the body's response to stress. It also has anti-inflammatory and immunosuppressive effects, making it a useful treatment for a variety of inflammatory and autoimmune diseases. Additionally, it plays a role in the regulation of carbohydrate, lipid, and protein metabolism, and has effects on bone metabolism and growth.
Vorteile Und Einschränkungen Für Laborexperimente
Pregna-4,7-diene-3,20-dione has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a useful tool for researchers. Additionally, it has a well-characterized mechanism of action and is widely studied, making it a useful reference compound. However, there are also limitations to its use in lab experiments. It has a short half-life, which can make it difficult to study its effects over extended periods. Additionally, its effects are often dose-dependent, making it important to carefully control the concentration used in experiments.
Zukünftige Richtungen
There are several future directions for research related to Pregna-4,7-diene-3,20-dioneione. One area of interest is the role of Pregna-4,7-diene-3,20-dioneione in the regulation of the HPA axis and its effects on stress-related disorders. Additionally, there is interest in the development of novel glucocorticoid receptor agonists and antagonists for the treatment of inflammatory and autoimmune diseases. Finally, there is interest in the role of Pregna-4,7-diene-3,20-dioneione in the regulation of metabolism and its potential as a therapeutic target for metabolic disorders.
Synthesemethoden
Pregna-4,7-diene-3,20-dione is synthesized from cholesterol through a series of enzymatic reactions in the adrenal gland. The first step involves the conversion of cholesterol to pregnenolone, which is then converted to progesterone. Progesterone is then converted to pregnenolone-4,5-diene-3,20-dione, which is further converted to Pregna-4,7-diene-3,20-dioneione.
Wissenschaftliche Forschungsanwendungen
Pregna-4,7-diene-3,20-dione has numerous scientific research applications. It is used in the synthesis of other steroid hormones, including cortisol, aldosterone, and testosterone. It is also used in research related to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body's response to stress. Additionally, it is used in the study of the molecular mechanisms of steroid hormone action and their effects on gene expression.
Eigenschaften
CAS-Nummer |
17398-60-6 |
|---|---|
Produktname |
Pregna-4,7-diene-3,20-dione |
Molekularformel |
C21H28O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(9S,10R,13S,14R,17S)-17-acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h5,12,17-19H,4,6-11H2,1-3H3/t17-,18+,19+,20+,21-/m1/s1 |
InChI-Schlüssel |
HEXVPTCKNGGVOE-NXNFSMPISA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C |
Synonyme |
Pregna-4,7-diene-3,20-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



